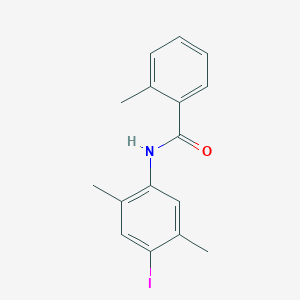![molecular formula C18H20FN3O3S B244653 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244653.png)
2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. It is a small molecule inhibitor that has shown promising results in the field of drug discovery. In
Mécanisme D'action
The mechanism of action of 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the inhibition of specific targets in the body. The compound binds to the active site of the target protein and prevents its activity. This inhibition can lead to a decrease in the activity of the target protein, which can have various effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide depend on the target protein that is inhibited. The compound has been shown to have anti-cancer effects by inhibiting specific kinases that are involved in cancer cell growth and proliferation. It has also been shown to have anti-inflammatory effects by inhibiting enzymes that are involved in the inflammatory response. The compound has been studied for its potential use in the treatment of neurological disorders by inhibiting specific targets in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its high potency and selectivity for specific targets. This makes it a valuable tool for studying the function of specific proteins in the body. However, one of the limitations of using this compound is its potential toxicity. It is important to use the compound at the appropriate concentration and to monitor its effects carefully.
Orientations Futures
There are several future directions for the use of 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in scientific research. One direction is the development of more potent and selective inhibitors for specific targets. Another direction is the study of the compound's effects on different types of cancer and neurological disorders. Additionally, the compound could be studied for its potential use in combination therapies with other drugs. Overall, the future directions for this compound are promising and could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves a multi-step process. The first step involves the reaction of 4-(methylsulfonyl)-1-piperazine with 2-fluoro-4-nitroaniline to form the intermediate compound. This intermediate is then reacted with benzoyl chloride to form the final product. The synthesis method has been optimized to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
2-fluoro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential use in drug discovery. It has shown promising results as a small molecule inhibitor for various targets, including kinases and enzymes. The compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders.
Propriétés
Formule moléculaire |
C18H20FN3O3S |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
2-fluoro-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20FN3O3S/c1-26(24,25)22-12-10-21(11-13-22)15-8-6-14(7-9-15)20-18(23)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3,(H,20,23) |
Clé InChI |
WPGPPWBNLYZZDJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-methylpropanamide](/img/structure/B244570.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)



![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)


![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)

![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)